2-(2,3-dihydro-1H-indol-1-yl)-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Description
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Properties
Molecular Formula |
C23H21N3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H21N3O2/c1-14-22-18(12-16(13-21(22)28)17-7-3-5-9-20(17)27)25-23(24-14)26-11-10-15-6-2-4-8-19(15)26/h2-9,16,27H,10-13H2,1H3 |
InChI Key |
KNIHNXFVWVCXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCC4=CC=CC=C43)CC(CC2=O)C5=CC=CC=C5O |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,3-dihydro-1H-indol-1-yl)-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family and has garnered interest for its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and receptor interactions based on diverse research findings.
- Molecular Formula: C20H19N3O3
- Molecular Weight: 349.39 g/mol
- CAS Number: 903446-43-5
Cytotoxicity
Research indicates that compounds related to this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of quinazolinones showed IC50 values ranging from 13.0 to 17.5 μM against RPMI human myeloma cells . The presence of specific substituents on the quinazoline core can enhance cytotoxicity, suggesting that structural modifications may lead to improved therapeutic efficacy.
Anti-inflammatory Effects
Quinazoline derivatives have been reported to possess anti-inflammatory properties. In a study involving acetic acid-induced writhing in mice, certain compounds exhibited significant inhibition of pain responses . The mechanism is believed to involve inhibition of pro-inflammatory cytokines, thereby reducing inflammation and associated pain.
Receptor Interactions
The compound's interaction with various receptors has been explored:
- Dopamine Receptors: Functional assays have shown that related compounds can act as either agonists or antagonists at dopamine D2 receptors, influencing cAMP signaling pathways .
- Serotonin Receptors: Similar studies indicate activity at serotonin 5-HT2A receptors, where these compounds modulate inositol phosphate production in response to serotonin .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
